molecular formula C10H15NO3 B14184016 1,3-Propanediol, 2-amino-1-(4-methoxyphenyl)-, (1R,2R)- CAS No. 855595-16-3

1,3-Propanediol, 2-amino-1-(4-methoxyphenyl)-, (1R,2R)-

Cat. No.: B14184016
CAS No.: 855595-16-3
M. Wt: 197.23 g/mol
InChI Key: PFBZAUKDPDFYLR-NXEZZACHSA-N
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Description

1,3-Propanediol, 2-amino-1-(4-methoxyphenyl)-, (1R,2R)- is a chiral compound with significant applications in various fields of science and industry It is characterized by the presence of an amino group and a methoxyphenyl group attached to a propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-amino-1-(4-methoxyphenyl)-, (1R,2R)- typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-amino-1-(4-methoxyphenyl)-, (1R,2R)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

1,3-Propanediol, 2-amino-1-(4-methoxyphenyl)-, (1R,2R)- has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-amino-1-(4-methoxyphenyl)-, (1R,2R)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Propanediol, 2-amino-1-(4-hydroxyphenyl)-, (1R,2R)-
  • 1,3-Propanediol, 2-amino-1-(4-chlorophenyl)-, (1R,2R)-
  • 1,3-Propanediol, 2-amino-1-(4-fluorophenyl)-, (1R,2R)-

Uniqueness

1,3-Propanediol, 2-amino-1-(4-methoxyphenyl)-, (1R,2R)- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Properties

CAS No.

855595-16-3

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(1R,2R)-2-amino-1-(4-methoxyphenyl)propane-1,3-diol

InChI

InChI=1S/C10H15NO3/c1-14-8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3/t9-,10-/m1/s1

InChI Key

PFBZAUKDPDFYLR-NXEZZACHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]([C@@H](CO)N)O

Canonical SMILES

COC1=CC=C(C=C1)C(C(CO)N)O

Origin of Product

United States

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